molecular formula C10H19ClO2 B3059574 Chloromethyl nonanoate CAS No. 77877-95-3

Chloromethyl nonanoate

Cat. No.: B3059574
CAS No.: 77877-95-3
M. Wt: 206.71 g/mol
InChI Key: NNVIRQBZFULPEI-UHFFFAOYSA-N
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Description

Chloromethyl nonanoate (C₁₀H₁₉ClO₂) is an ester derivative of nonanoic acid (pelargonic acid) with a chloromethyl functional group. Chloromethyl esters are typically reactive due to the electrophilic chlorine atom, making them useful intermediates in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

chloromethyl nonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-10(12)13-9-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVIRQBZFULPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335451
Record name Chloromethyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77877-95-3
Record name Nonanoic acid, chloromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77877-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethyl nonanoate can be synthesized through various methods. One common synthetic route involves the esterification of nonanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution (SN_\text{N}2 or SN_\text{N}1) with various nucleophiles:

NucleophileConditionsProductYieldMechanismSource
Cyanide (CN^-)KCN in DMF, 80°CNonanoate-cyanomethyl83%SN_\text{N}2 at chloromethyl
Amines (R-NH2_2)Room temperature, Et2_2ON-Alkylated nonanoate67–91%SN_\text{N}2 with inversion
Thiols (RSH)Acidic conditionsThioether derivatives60–84%Electrophilic substitution

Key Findings :

  • Protic solvents (e.g., MeOH) favor SN_\text{N}1 pathways, leading to racemization in chiral systems .

  • Steric hindrance from the nonanoate chain slows substitution at the chloromethyl site.

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsNotesSource
AcidicHCl/H2_2O, refluxNonanoic acid + ChloromethanolChloromethanol decomposes to HCl and formaldehyde
BasicNaOH/EtOH, 60°CSodium nonanoate + CH2_2ClOHRequires prolonged reaction time

Mechanistic Insight :

  • Base-catalyzed hydrolysis follows a tetrahedral intermediate mechanism .

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity.

Transesterification

Reacting with alcohols in the presence of catalysts yields new esters:

AlcoholCatalystProductYieldSource
EthanolH2_2SO4_4Ethyl nonanoate75%
Benzyl alcoholZnCl2_2Benzyl nonanoate82%

Notable Reaction :

  • Pd-catalyzed carbonylation with CO surrogates (e.g., formic acid) produces methyl nonanoate derivatives .

Elimination Reactions

Under high-temperature or basic conditions, elimination dominates:

ConditionsProductMechanismSource
K2_2CO3_3, DMF, 120°CNonenoate + HClE2 elimination
Pyrolysis (>200°C)Alkenes + CO2_2Radical chain decomposition

Research Note :

  • Elimination competes with substitution in polar aprotic solvents .

Comparative Reactivity Table

Reaction TypeRate (Relative to Chloromethyl Ethers)Key Influencing Factors
SN_\text{N}20.5×Steric hindrance from nonanoate chain
Ester hydrolysis1.2×Electron-withdrawing Cl enhances carbonyl reactivity
Transesterification0.8×Solvent polarity and catalyst efficiency

Advanced Research Findings

  • Copper-Catalyzed Asymmetric Synthesis : Enantioselective substitution at the chloromethyl group achieves up to 96% ee using chiral ligands .

  • Biological Interactions : Forms covalent adducts with cysteine residues in enzymes, suggesting potential bioactivity.

  • Safety Considerations : Reacts vigorously with water, releasing HCl gas .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Nonanoate (C₁₀H₂₀O₂)

  • Synthesis: Produced via esterification of nonanoic acid with methanol in the presence of sulfuric acid .
  • Applications: Used as a flavoring agent (coconut, wine-like notes) in food and beverages. Taste threshold: 1–10 ppm .
  • Reactivity: Less reactive than chlorinated esters due to the absence of an electron-withdrawing group. Demonstrates higher enzymatic conversion to di-esters (0.34 mM) compared to ethyl nonanoate (0.04 mM) in microbial systems .

Ethyl Nonanoate (C₁₁H₂₂O₂)

  • Release Dynamics: Affected by pH and hydrocolloid matrices. For instance, carboxylated cellulose reduces its release by 2.6-fold compared to methyl nonanoate .
  • Biological Role : Indirectly linked to blood pressure regulation via interactions with neutrophil gelatinase-associated lipocalin (NGAL), though mechanistic studies are lacking .

Chloromethyl Octanoate (C₉H₁₇ClO₂)

  • Structure: Shorter carbon chain (C8 vs. C9 in nonanoate derivatives) but shares the chloromethyl group.
  • Properties : Molecular weight = 192.68 g/mol; CAS 61413-70-4. Reactivity trends align with chloromethyl ketones, which exhibit antibacterial activity against pathogens like V. cholerae and S. aureus .

Chloromethyl Heptanoate (C₈H₁₅ClO₂)

  • Comparative Data: Lower molecular weight (178.66 g/mol) and shorter chain (C7) reduce lipophilicity compared to chloromethyl nonanoate. Such analogs are used in mass spectrometry studies but lack documented biological applications .

Key Research Findings

Reactivity Trends

Chloromethyl esters exhibit higher thiol reactivity than non-chlorinated analogs due to the chlorine atom’s electrophilicity. For example, chloromethyl ketones show potent antibacterial effects (p < 0.0001 in growth inhibition assays) . This suggests this compound could serve as a covalent inhibitor in drug discovery.

Metabolic Pathways

Nonanoate derivatives are metabolized via β-oxidation and Krebs cycle intermediates.

Data Tables

Table 1: Physicochemical Properties of Nonanoate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
Methyl nonanoate C₁₀H₂₀O₂ 172.26 1731-84-6 Food flavoring
Ethyl nonanoate C₁₁H₂₂O₂ 186.30 1731-94-8 Fragrance, research
Chloromethyl octanoate C₉H₁₇ClO₂ 192.68 61413-70-5 Synthetic intermediate
Chloromethyl heptanoate C₈H₁₅ClO₂ 178.66 76068-79-6 Analytical standards

Biological Activity

Chloromethyl nonanoate, a compound belonging to the chloroalkanoate family, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its synthesis, reactivity, biological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chloromethyl group and a nonanoate ester structure. Its molecular formula is C11H21ClO2, which contributes to its reactivity with various nucleophiles and electrophiles. The chloromethyl group allows for the formation of adducts with amines and alcohols, leading to diverse chemical products.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Esterification : Reacting nonanoic acid with chloromethyl chloride in the presence of a catalyst.
  • Nucleophilic Substitution : Using nucleophiles to replace the chlorine atom in this compound for further functionalization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, two common pathogens .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cells. In vitro studies demonstrated that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism appears to involve the disruption of cellular processes essential for tumor growth .

Case Study 1: Antimicrobial Efficacy

A case study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Study

In another study focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. This suggests that this compound may be a promising lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other chloroalkyl compounds is presented below:

Compound NameMolecular FormulaKey Features
Chloromethyl methyl etherC2H5ClUsed as an alkylating agent; simpler structure
DichloromethaneCH2Cl2Common solvent; more volatile
2-Chloro-5-(chloromethyl)thiopheneC10H8ClSContains sulfur; used in heterocyclic chemistry
2-(Chloromethyl)naphthaleneC11H9ClAromatic system; used in polymer chemistry
This compound C11H21ClO2 Unique structure; potential in antimicrobial and anticancer applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl nonanoate
Reactant of Route 2
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Chloromethyl nonanoate

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